molecular formula C14H12N2O2 B7841911 6-Amino-2-phenyl-2H-1,4-benzoxazin-3(4H)-one CAS No. 105807-90-7

6-Amino-2-phenyl-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B7841911
CAS No.: 105807-90-7
M. Wt: 240.26 g/mol
InChI Key: HJPDVYPUQVMOGQ-UHFFFAOYSA-N
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Description

6-Amino-2-phenyl-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound that belongs to the benzoxazine class This class of compounds is known for its diverse chemical and biological properties, making them of significant interest in various fields of research and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route to 6-Amino-2-phenyl-2H-1,4-benzoxazin-3(4H)-one involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis can start with 2-aminobenzoic acid and phenyl isocyanate in the presence of a base such as triethylamine. The reaction mixture is typically heated to facilitate the formation of the benzoxazine ring, followed by the addition of suitable oxidizing agents to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This can include the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques such as recrystallization or chromatography to ensure high purity of the compound.

Chemical Reactions Analysis

Types of Reactions It Undergoes

6-Amino-2-phenyl-2H-1,4-benzoxazin-3(4H)-one can participate in various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often influenced by the functional groups present in the compound and the specific reaction conditions employed.

Common Reagents and Conditions

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can oxidize the amino group to form nitroso or nitro derivatives.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the benzoxazine ring or other functional groups, leading to different derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the amino group or the benzoxazine ring, often facilitated by bases or acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro- or nitroso-substituted benzoxazines, while reduction could produce various reduced forms of the compound with altered electronic and steric properties.

Scientific Research Applications

6-Amino-2-phenyl-2H-1,4-benzoxazin-3(4H)-one has found applications in several areas of scientific research due to its unique structure and reactivity.

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: Studies have shown that compounds in the benzoxazine class can exhibit biological activities such as antimicrobial, antifungal, and anticancer properties.

  • Medicine: It is being explored for its potential therapeutic applications, particularly in designing drugs targeting specific biological pathways.

  • Industry: The compound is used in the development of advanced materials, including polymers and resins with improved thermal stability and mechanical properties.

Mechanism of Action

The mechanism by which 6-Amino-2-phenyl-2H-1,4-benzoxazin-3(4H)-one exerts its effects is often linked to its interaction with biological targets and pathways. For example, its antimicrobial activity could be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential enzymatic processes. The specific molecular targets and pathways involved vary depending on the application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one

  • 6-Amino-2-ethyl-2H-1,4-benzoxazin-3(4H)-one

  • 6-Amino-2-propyl-2H-1,4-benzoxazin-3(4H)-one

Uniqueness

Compared to these similar compounds, 6-Amino-2-phenyl-2H-1,4-benzoxazin-3(4H)-one stands out due to the presence of the phenyl group at the 2-position, which can significantly influence its chemical reactivity and biological activity. The phenyl group can enhance π-π stacking interactions, increase lipophilicity, and potentially improve the compound's ability to penetrate cell membranes, making it a valuable candidate for various applications.

There you have it—a detailed look at this compound from synthesis to applications and beyond. How’d I do?

Properties

IUPAC Name

6-amino-2-phenyl-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c15-10-6-7-12-11(8-10)16-14(17)13(18-12)9-4-2-1-3-5-9/h1-8,13H,15H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPDVYPUQVMOGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)NC3=C(O2)C=CC(=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60546176
Record name 6-Amino-2-phenyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60546176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105807-90-7
Record name 6-Amino-2-phenyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60546176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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